molecular formula C9H12N4 B13080008 {2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine

{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine

Cat. No.: B13080008
M. Wt: 176.22 g/mol
InChI Key: VKKSKBRTKPVLKP-UHFFFAOYSA-N
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Description

{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine is a heterocyclic compound with a molecular formula of C₉H₁₂N₄. This compound is part of the imidazo[1,2-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the imidazo[1,2-a]pyrimidine core structure . For example, one common synthetic route involves the condensation of 2-aminopyrimidine with an aldehyde and an isocyanide under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale multicomponent reactions due to their efficiency and high yield. These methods are optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with different functional groups, while substitution reactions can introduce a variety of substituents at the methanamine position .

Mechanism of Action

The mechanism of action of {2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

(2-ethylimidazo[1,2-a]pyrimidin-5-yl)methanamine

InChI

InChI=1S/C9H12N4/c1-2-7-6-13-8(5-10)3-4-11-9(13)12-7/h3-4,6H,2,5,10H2,1H3

InChI Key

VKKSKBRTKPVLKP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2C(=CC=NC2=N1)CN

Origin of Product

United States

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